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Compound of Interest

Compound Name: 4-Hydroxy-7-methoxyquinoline

Cat. No.: B063709 Get Quote

Introduction: Unveiling the Potential of a Privileged
Quinoline
In the landscape of contemporary drug discovery and organic synthesis, the quinoline core

stands as a "privileged scaffold," a structural motif consistently found in a multitude of

biologically active compounds. Among the vast family of quinoline derivatives, 4-hydroxy-7-
methoxyquinoline has emerged as a particularly valuable and versatile building block. Its

strategic substitution pattern—a nucleophilic hydroxyl group at the 4-position, an electron-

donating methoxy group at the 7-position, and a reactive heterocyclic ring system—provides a

rich chemical playground for the synthesis of complex molecular architectures.

This comprehensive guide, intended for researchers, medicinal chemists, and professionals in

drug development, delves into the multifaceted applications of 4-hydroxy-7-
methoxyquinoline. We will move beyond a mere recitation of facts to provide a deep,

mechanistic understanding of its reactivity and utility. Herein, you will find not just protocols, but

a strategic blueprint for leveraging this powerful building block in your own synthetic endeavors.

From fundamental transformations to the construction of intricate, biologically relevant

molecules, this document will serve as a practical and authoritative resource.

Physicochemical Properties and Handling
Before embarking on synthetic transformations, a thorough understanding of the physical and

chemical characteristics of 4-hydroxy-7-methoxyquinoline is paramount. This knowledge
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informs the selection of appropriate solvents, reaction conditions, and purification techniques.

Property Value Reference

Molecular Formula C₁₀H₉NO₂ [1]

Molecular Weight 175.18 g/mol [1]

Appearance White to off-white powder [1]

Melting Point 213-217 °C [1]

Boiling Point 227.2 °C at 760 mmHg [1]

Density 1.33 g/cm³ [1]

CAS Number 82121-05-9 [1]

Tautomerism: A Key to Understanding Reactivity

It is crucial to recognize that 4-hydroxy-7-methoxyquinoline exists in a tautomeric equilibrium

with its keto form, 7-methoxyquinolin-4(1H)-one. The predominant tautomer can be influenced

by the solvent and pH. This equilibrium is fundamental to its reactivity, as it can undergo

reactions at the oxygen (O-alkylation, O-acylation) or the nitrogen (N-alkylation, N-acylation) of

the quinolone tautomer.

Core Synthetic Transformations: A Practical Guide
The true power of 4-hydroxy-7-methoxyquinoline as a building block is realized through its

diverse reactivity. The following sections provide detailed protocols for key transformations,

accompanied by mechanistic insights to guide your experimental design.

Protocol 1: O-Alkylation via Williamson Ether Synthesis
The introduction of an alkoxy group at the 4-position is a common strategy to modulate the

biological activity of quinoline derivatives. The Williamson ether synthesis is a robust and

widely used method for this transformation.

Causality Behind Experimental Choices: This reaction proceeds via an SN2 mechanism, where

the deprotonated hydroxyl group acts as a nucleophile, attacking the alkyl halide. The choice of

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-4-hydroxy-7-methoxyquinoline-properties-and-applications
https://www.benchchem.com/product/b063709?utm_src=pdf-body
https://www.benchchem.com/product/b063709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a strong base, such as sodium hydride (NaH), ensures complete deprotonation of the weakly

acidic hydroxyl group, forming the more nucleophilic alkoxide. A polar aprotic solvent like

dimethylformamide (DMF) is ideal as it solvates the cation (Na⁺) without solvating the alkoxide

nucleophile, thus enhancing its reactivity.

Detailed Protocol:

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and

under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxy-7-methoxyquinoline
(1.0 eq).

Dissolution: Add anhydrous DMF to dissolve the starting material.

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60%

dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure

proper ventilation.

Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the

sodium salt.

Addition of Electrophile: Slowly add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to

the reaction mixture.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor

the reaction progress by thin-layer chromatography (TLC).

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated

aqueous ammonium chloride solution at 0 °C.

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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4-Hydroxy-7-methoxyquinoline 4-Alkoxy-7-methoxyquinolineWilliamson Ether Synthesis1. NaH, DMF, 0 °C
2. Alkyl Halide (R-X)

Click to download full resolution via product page

Caption: Williamson Ether Synthesis of 4-hydroxy-7-methoxyquinoline.

Protocol 2: Conversion to 4-Chloro-7-methoxyquinoline
The conversion of the 4-hydroxyl group to a chloro group is a pivotal transformation, as it

installs a good leaving group for subsequent nucleophilic aromatic substitution and cross-

coupling reactions.

Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful

dehydrating and chlorinating agent. The reaction proceeds through the formation of a

phosphate ester intermediate, which is then displaced by a chloride ion. The use of a high

boiling point solvent like diphenyl ether is often employed for high-temperature cyclization

reactions in quinoline synthesis, but for this chlorination, neat POCl₃ or a solvent like toluene

can be used. The reaction is typically performed at reflux to ensure complete conversion.

Detailed Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium

chloride drying tube, place 4-hydroxy-7-methoxyquinoline (1.0 eq).

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4

hours. Monitor the reaction by TLC until the starting material is consumed.

Work-up (Caution: Exothermic Reaction): Cool the reaction mixture to room temperature.

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This

will hydrolyze the excess POCl₃.

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium

bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 8-9.
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Extraction: Extract the product with a suitable organic solvent such as dichloromethane or

ethyl acetate (3 x volume of aqueous layer).

Drying and Concentration: Combine the organic extracts, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can often be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) or by flash column chromatography.

4-Hydroxy-7-methoxyquinoline 4-Chloro-7-methoxyquinolineChlorinationPOCl₃, Reflux

Click to download full resolution via product page

Caption: Chlorination of 4-hydroxy-7-methoxyquinoline.

Protocol 3: Suzuki-Miyaura Cross-Coupling
With the 4-chloro-7-methoxyquinoline in hand, a vast array of carbon-carbon bond-forming

reactions become accessible. The Suzuki-Miyaura cross-coupling is a powerful method for the

synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Causality Behind Experimental Choices: This palladium-catalyzed reaction involves the

coupling of an organoboron species (boronic acid or ester) with an organic halide. The catalytic

cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl

halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive

elimination to form the C-C bond and regenerate the Pd(0) catalyst. A base is required to

activate the boronic acid for transmetalation. The choice of ligand is crucial for stabilizing the

palladium catalyst and promoting the reaction.

Detailed Protocol:

Reaction Setup: To a Schlenk flask, add 4-chloro-7-methoxyquinoline (1.0 eq), the desired

arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such

as potassium carbonate (2.0 eq).
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Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water

(e.g., 1,4-dioxane/water or toluene/ethanol/water).

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for

15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12

hours. Monitor the reaction by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the reaction mixture with water and

extract with an organic solvent like ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain

the desired 4-aryl-7-methoxyquinoline.

4-Chloro-7-methoxyquinoline 4-Aryl-7-methoxyquinolineSuzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)
Pd Catalyst, Base

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling of 4-chloro-7-methoxyquinoline.

Application in Target-Oriented Synthesis: A Case
Study
The true measure of a building block's utility lies in its application to the synthesis of complex,

high-value molecules. 4-Hydroxy-7-methoxyquinoline is a key precursor in the synthesis of

various biologically active compounds, including potent kinase inhibitors.

Case Study: Synthesis of an Aurora Kinase Inhibitor Analog

Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their

overexpression is implicated in various cancers, making them attractive targets for drug

development. GSK1070916 is a potent and selective inhibitor of Aurora B/C kinases that has

advanced to clinical trials.[2][3][4][5][6] The quinoline scaffold is a key feature of many kinase
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inhibitors, and 4-hydroxy-7-methoxyquinoline can serve as a starting point for the synthesis

of analogs of such inhibitors.

The synthetic strategy would involve the initial conversion of 4-hydroxy-7-methoxyquinoline
to a suitable intermediate, followed by the introduction of the necessary pharmacophoric

elements. A plausible, albeit simplified, retrosynthetic analysis is depicted below.

Aurora Kinase Inhibitor Analog4-Amino-7-methoxyquinoline derivative Final functionalization4-Chloro-7-methoxyquinoline Nucleophilic Aromatic Substitution4-Hydroxy-7-methoxyquinoline Chlorination

Click to download full resolution via product page

Caption: Retrosynthetic analysis of an Aurora kinase inhibitor analog.

This retrosynthetic pathway highlights how the fundamental reactions detailed in the previous

sections—chlorination and subsequent nucleophilic substitution—are instrumental in

constructing the core of a complex bioactive molecule from the readily available 4-hydroxy-7-
methoxyquinoline.

Conclusion: A Building Block of Enduring
Significance
4-Hydroxy-7-methoxyquinoline is far more than a simple chemical intermediate; it is a

versatile and powerful tool in the arsenal of the modern organic chemist. Its rich reactivity,

stemming from the interplay of its hydroxyl and methoxy functionalities with the quinoline ring

system, allows for a diverse range of synthetic transformations. As demonstrated through the

detailed protocols and the case study presented, this building block provides a reliable and

efficient entry point to complex molecular architectures with significant biological potential. As

the quest for novel therapeutics and functional materials continues, the strategic application of

such privileged scaffolds will undoubtedly remain a cornerstone of innovation in organic

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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